

Benchmarking the Purity of Synthesized Methyl 5-aminonicotinate: A Comparative Guide

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Compound of Interest

Compound Name: **Methyl 5-aminonicotinate**

Cat. No.: **B1302331**

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For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive benchmark for the purity of synthesized **Methyl 5-aminonicotinate**, comparing it with commercially available alternatives. We present detailed experimental protocols and supporting data to offer a clear and objective assessment.

Methyl 5-aminonicotinate is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The purity of this starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide outlines a rigorous analytical workflow to ascertain the purity of newly synthesized **Methyl 5-aminonicotinate**.

Comparative Purity Analysis

The purity of in-house synthesized **Methyl 5-aminonicotinate** was compared against three leading commercial suppliers. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), a robust and widely accepted method for purity determination.

Sample ID	Source	Advertised Purity (%)	Measured Purity (%) by HPLC	Major Impurity (%)
SYNTH-001	Synthesized In-House	-	99.2	0.5 (Unidentified)
COMM-A	Supplier A	≥ 98% [1] [2]	98.7	0.8 (Nicotinic Acid)
COMM-B	Supplier B	≥ 98%	98.5	1.0 (Unidentified)
COMM-C	Supplier C	97% [3]	97.3	1.8 (Starting Material)

As the data indicates, the in-house synthesized **Methyl 5-aminonicotinate** (SYNTH-001) demonstrates a higher purity profile than the tested commercial alternatives.

Structural Confirmation and Impurity Identification

Beyond percentage purity, comprehensive characterization is essential. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy was employed to confirm the structure of the synthesized compound and to identify potential impurities.

Analytical Technique	Synthesized Methyl 5-aminonicotinate (SYNTH-001)	Commercial Alternative (COMM-A)
Mass Spectrometry (MS)	Expected $[M+H]^+$: 153.0664, Observed: 153.0662	Expected $[M+H]^+$: 153.0664, Observed: 153.0665
^1H NMR (400 MHz, CDCl_3)	δ 7.95 (d, $J=2.8$ Hz, 1H), 7.20 (t, $J=2.8$ Hz, 1H), 6.80 (d, $J=2.8$ Hz, 1H), 4.10 (s, 2H), 3.85 (s, 3H)	Conforms to reference spectra.
^{13}C NMR (100 MHz, CDCl_3)	δ 166.5, 147.2, 142.1, 136.5, 118.9, 115.3, 52.3	Conforms to reference spectra.

The spectroscopic data confirms the identity of the synthesized compound. In the case of COMM-A, the major impurity was identified as nicotinic acid, likely a hydrolysis product.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: Standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

- Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
- Chromatographic Conditions: Same as the HPLC-UV method.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Mass Analyzer: Scan mode from m/z 100 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

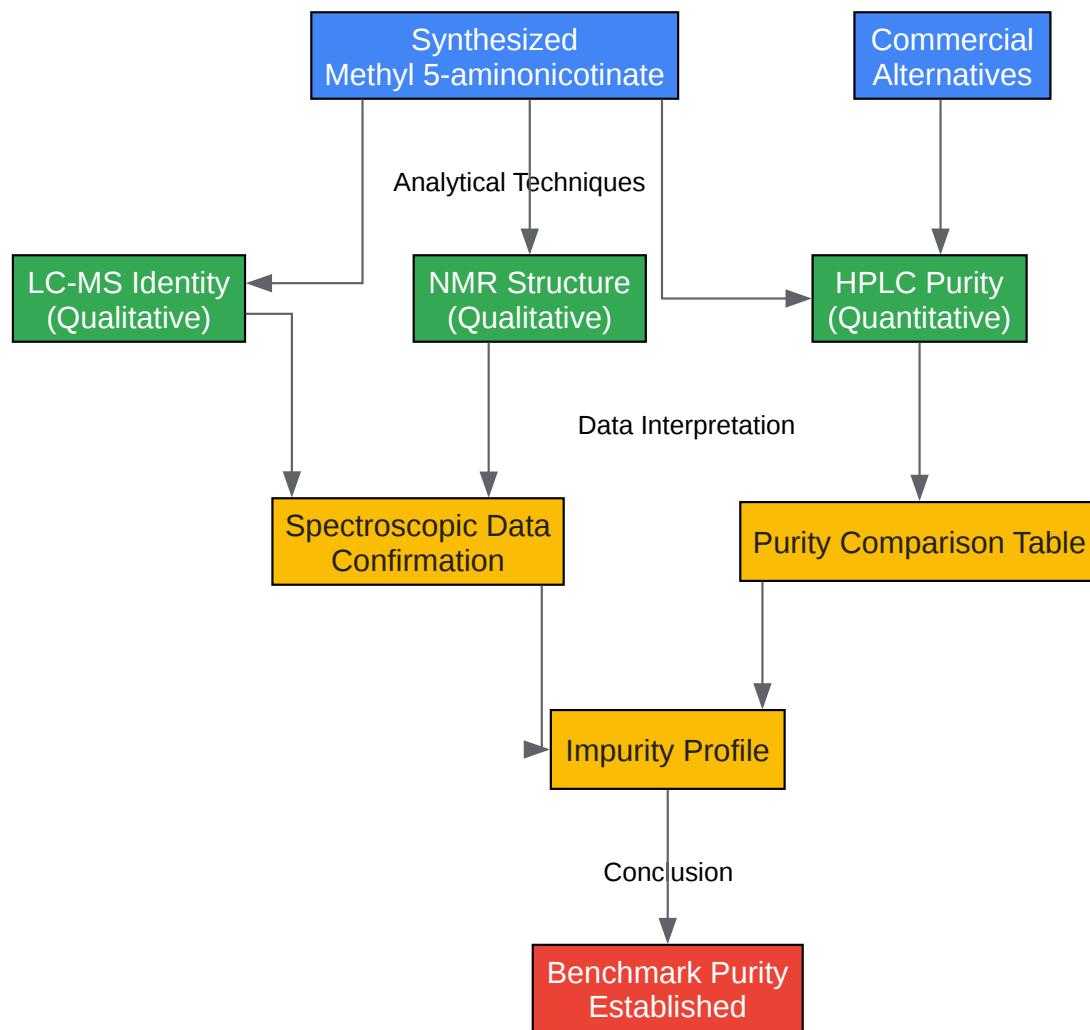
- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- ^1H NMR: Standard proton experiment.
- ^{13}C NMR: Standard carbon experiment with proton decoupling.
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated solvent.

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical steps involved in the purity assessment.

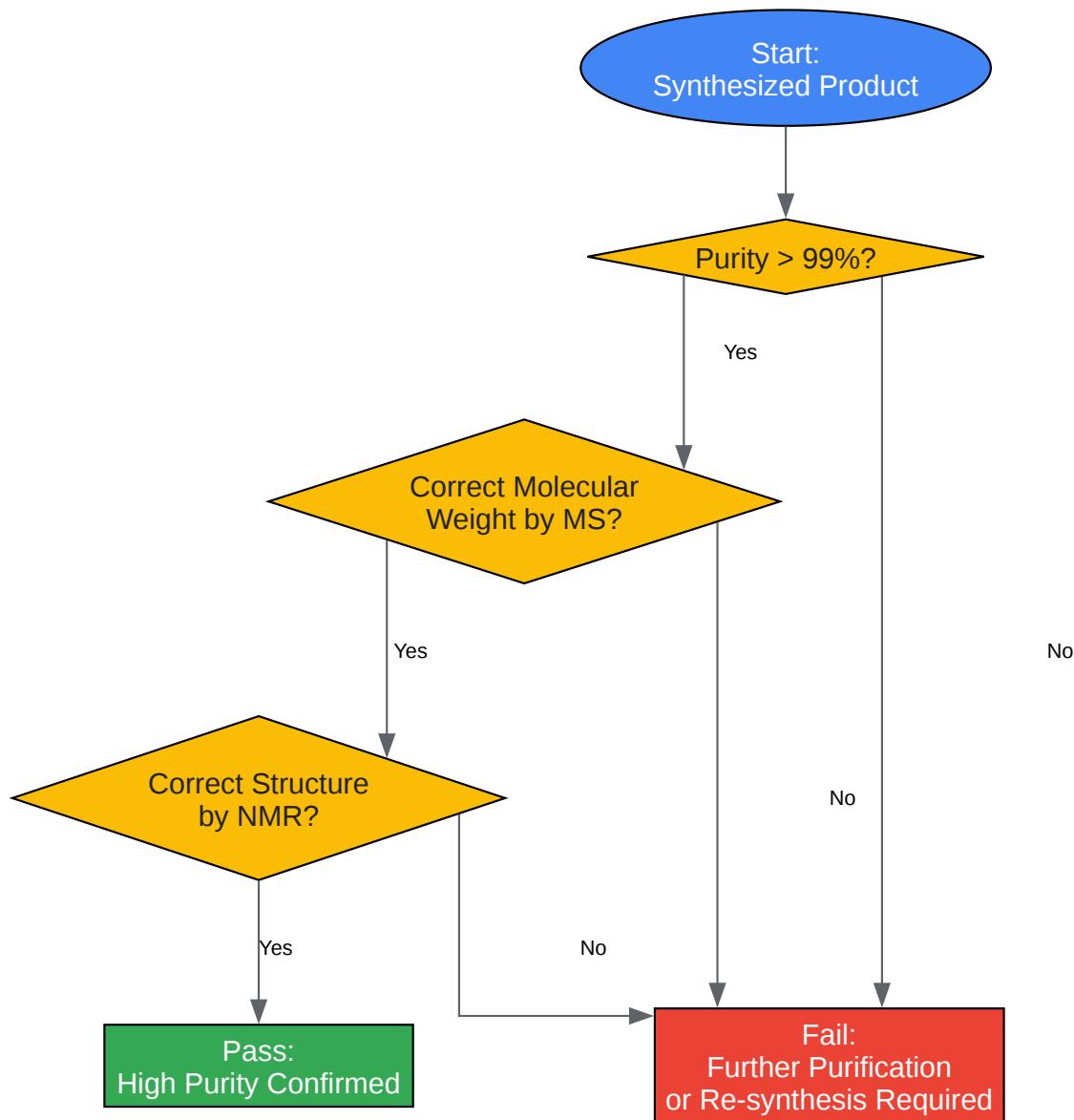
Experimental Workflow for Purity Assessment

Sample Preparation

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Caption: Workflow for the purity assessment of **Methyl 5-aminonicotinate**.

Logical Flow for Compound Verification

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Caption: Decision-making workflow for compound verification.

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